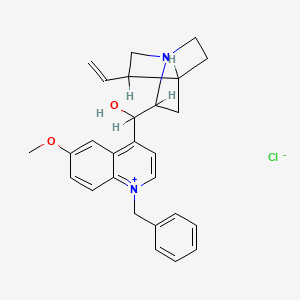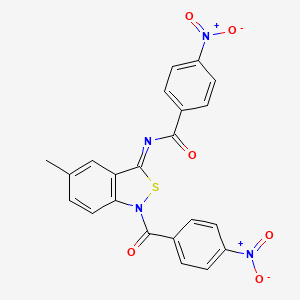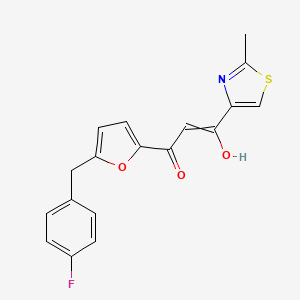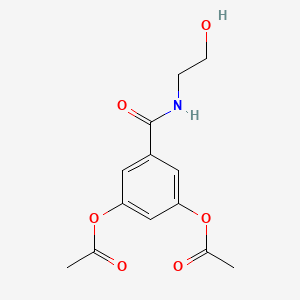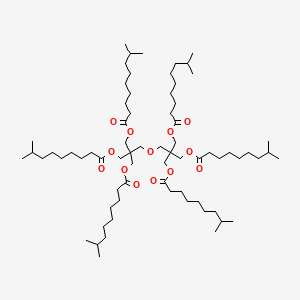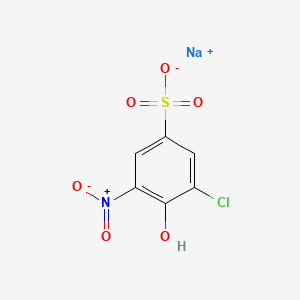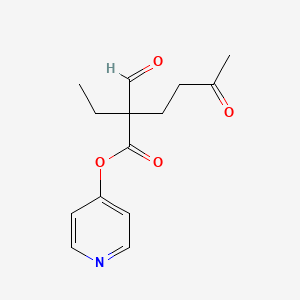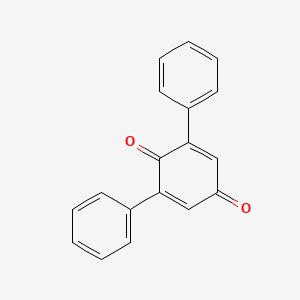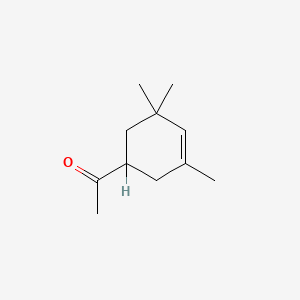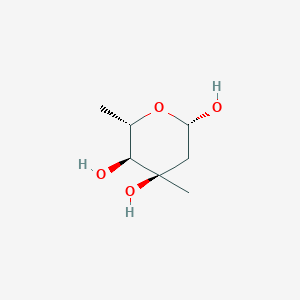
Mycarose beta-L-pyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycarose beta-L-pyranose is a deoxysugar, a type of sugar molecule that lacks one or more oxygen atoms compared to regular sugars. It is a structural component of certain antibiotics and plays a crucial role in their biological activity. The compound is characterized by its six-membered pyranose ring structure, which is a common feature in many naturally occurring sugars.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mycarose beta-L-pyranose typically involves the reduction of a precursor sugar molecule, such as glucose or galactose. This reduction process replaces one or more hydroxyl groups with hydrogen atoms. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the pyranose ring structure.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through microbial fermentation. Specific strains of bacteria or fungi are genetically engineered to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Mycarose beta-L-pyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Further reduction can lead to the formation of fully deoxygenated sugars.
Substitution: Hydroxyl groups in the molecule can be substituted with other functional groups, such as amino or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methyl iodide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions include various lactones, acids, and fully deoxygenated sugars, which have different applications in pharmaceuticals and other industries.
Aplicaciones Científicas De Investigación
Mycarose beta-L-pyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of antibiotics and other secondary metabolites.
Medicine: this compound is a component of certain antibiotics, enhancing their efficacy and stability.
Industry: It is used in the production of various fine chemicals and as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism by which Mycarose beta-L-pyranose exerts its effects involves its incorporation into the structure of antibiotics. The compound interacts with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets include specific sites on the ribosome where the sugar moiety binds, blocking the tunnel that channels nascent peptides.
Comparación Con Compuestos Similares
Similar Compounds
L-cladinose: Another deoxysugar found in macrolide antibiotics.
D-desosamine: A deoxysugar that is also a component of certain antibiotics.
Uniqueness
Mycarose beta-L-pyranose is unique due to its specific structural configuration and its role in enhancing the biological activity of antibiotics. Unlike other deoxysugars, it has a distinct beta-L-pyranose ring structure, which contributes to its unique properties and applications.
Propiedades
Número CAS |
1195719-45-9 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2S,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m0/s1 |
Clave InChI |
YQLFLCVNXSPEKQ-ZTYPAOSTSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@](C[C@H](O1)O)(C)O)O |
SMILES canónico |
CC1C(C(CC(O1)O)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


